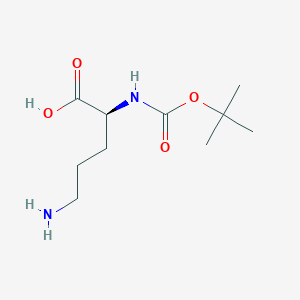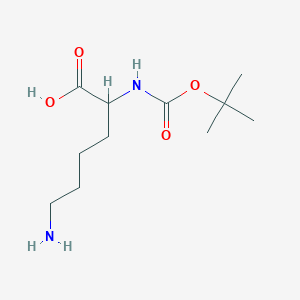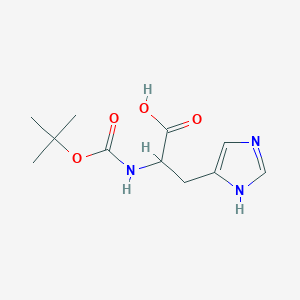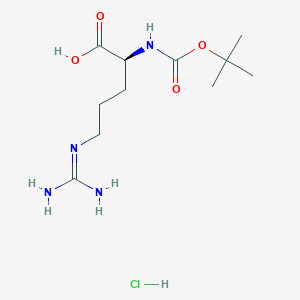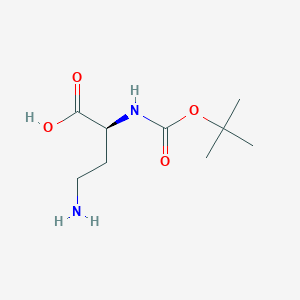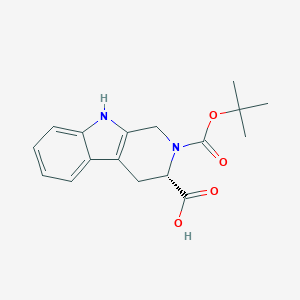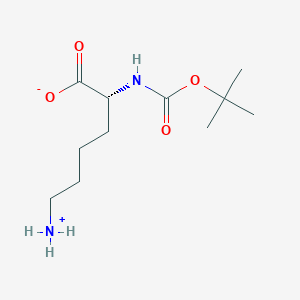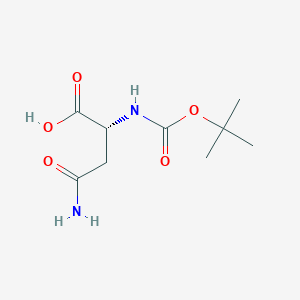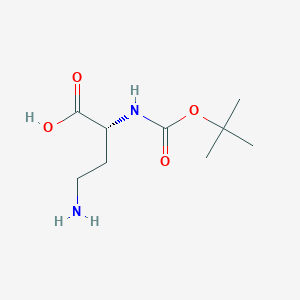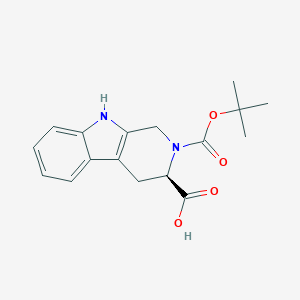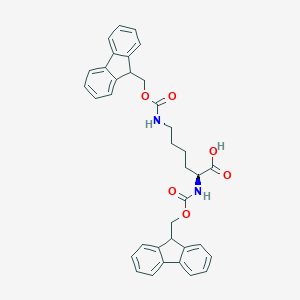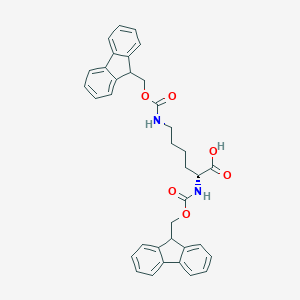
H-Dab(boc)-OH
Übersicht
Beschreibung
H-Dab(boc)-OH, also known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with the molecular formula C9H18N2O4 . It is used in scientific research .
Molecular Structure Analysis
The molecular weight of H-Dab(boc)-OH is 218.25 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 .
Wissenschaftliche Forschungsanwendungen
Organically Templated Borates Synthesis : H-Dab(boc)-OH, specifically 1,4-diaminobutane (DAB), has been used as a structure-directing agent in the synthesis of new organically templated borates. These borates exhibit interesting hydrogen-bonded networks and can be utilized in material science and crystallography (Pan, Wang, Zheng, & Yang, 2007).
Hybrid Zinc Borate Synthesis : DAB is instrumental in the hydrothermal synthesis of organic-inorganic hybrid zinc borates. These compounds are characterized by their unique crystalline structures and have potential applications in materials science (Zhao, Cheng, & Yang, 2012).
Peptide-Coupling Conditions : H-Dab(boc)-OH has been used in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid (Daf), which can be coupled with amino acids for peptide synthesis. This showcases its application in biochemistry and pharmaceutical research (Mazaleyrat, Wright, Wakselman, Formaggio, Crisma, & Toniolo, 2001).
Chemical Probes for Reactive Oxygen Species : DAB has been used as a chemical probe in the detection of reactive oxygen species generated by γ-irradiation. This application is significant in biological and medical research, particularly in understanding oxidative stress and its biological impacts (Lee, Moon, Chung, Kim, Lee, Cho, & Kim, 2009).
Synthesis of Diaminobutyric Acids : Nα-Boc-L-Gln-OH mediated by polymer-supported hypervalent iodine reagent has been used to synthesize Nα-Boc-L-alpha, gamma-diaminobutyric acid (Boc-Dab-OH). This process is relevant in peptide synthesis and chemical biology (Yamada, Urakawa, Oku, & Katakai, 2004).
Cancer Cell Treatment : H-Dab(boc)-OH derivatives, such as Boc-l-Dab(Boc)-OH, have been studied for their specific anticancer roles in human epidermoid carcinoma cells, indicating its potential in cancer therapy (Drąg-Zalesińska et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427150 | |
| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Dab(boc)-OH | |
CAS RN |
10270-94-7 | |
| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



